molecular formula C22H24N2O2S2 B12198186 3,5-Dimethylpiperidino [3-(2-phenyl-1,3-thiazol-4-yl)phenyl] sulfone

3,5-Dimethylpiperidino [3-(2-phenyl-1,3-thiazol-4-yl)phenyl] sulfone

Cat. No.: B12198186
M. Wt: 412.6 g/mol
InChI Key: IYYXYVNPVRMPNY-UHFFFAOYSA-N
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Description

3,5-Dimethylpiperidino [3-(2-phenyl-1,3-thiazol-4-yl)phenyl] sulfone is a complex organic compound that features a piperidine ring, a thiazole ring, and a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylpiperidino [3-(2-phenyl-1,3-thiazol-4-yl)phenyl] sulfone typically involves multi-step organic reactions. One common method includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated thiazole in the presence of a palladium catalyst.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination reaction, where a ketone reacts with an amine in the presence of a reducing agent.

    Introduction of the Sulfone Group: The sulfone group can be introduced by oxidizing a sulfide precursor using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylpiperidino [3-(2-phenyl-1,3-thiazol-4-yl)phenyl] sulfone can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

    Reduction: The sulfone group can be reduced to a sulfide under reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Further oxidized sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

3,5-Dimethylpiperidino [3-(2-phenyl-1,3-thiazol-4-yl)phenyl] sulfone has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antimicrobial, antifungal, or anticancer activities.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 3,5-Dimethylpiperidino [3-(2-phenyl-1,3-thiazol-4-yl)phenyl] sulfone depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfone group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpiperidino [3-(2-phenyl-1,3-thiazol-4-yl)phenyl] sulfide: Similar structure but with a sulfide group instead of a sulfone.

    3,5-Dimethylpiperidino [3-(2-phenyl-1,3-thiazol-4-yl)phenyl] sulfoxide: Similar structure but with a sulfoxide group instead of a sulfone.

    3,5-Dimethylpiperidino [3-(2-phenyl-1,3-thiazol-4-yl)phenyl] ether: Similar structure but with an ether group instead of a sulfone.

Uniqueness

The presence of the sulfone group in 3,5-Dimethylpiperidino [3-(2-phenyl-1,3-thiazol-4-yl)phenyl] sulfone makes it more electron-withdrawing compared to its sulfide and sulfoxide analogs. This can influence its reactivity and binding properties, making it unique for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C22H24N2O2S2

Molecular Weight

412.6 g/mol

IUPAC Name

4-[3-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]-2-phenyl-1,3-thiazole

InChI

InChI=1S/C22H24N2O2S2/c1-16-11-17(2)14-24(13-16)28(25,26)20-10-6-9-19(12-20)21-15-27-22(23-21)18-7-4-3-5-8-18/h3-10,12,15-17H,11,13-14H2,1-2H3

InChI Key

IYYXYVNPVRMPNY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=N3)C4=CC=CC=C4)C

Origin of Product

United States

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